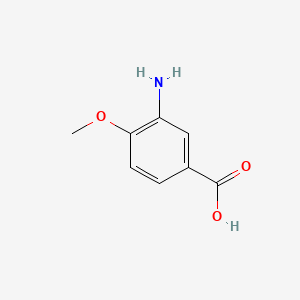

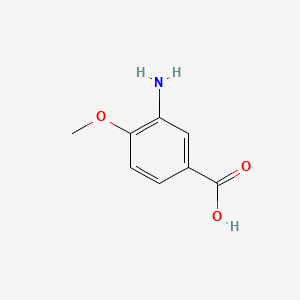

3-Amino-4-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 3-Amino-4-methoxybenzoic acid, a pivotal intermediate in the pharmaceutical, dye, and polymer industries.[1] We delve into the predominant synthetic pathways, offering detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis of various methodologies. This document is intended for researchers, chemists, and process development professionals, aiming to equip them with the necessary knowledge for the efficient and safe laboratory-scale synthesis and scale-up of this valuable compound. We will explore the nuances of precursor synthesis, the critical reduction step, and alternative greener approaches, all supported by citable, authoritative references.

Introduction and Strategic Importance

This compound (CAS: 2840-26-8), also known as 3-amino-p-anisic acid, is a substituted aromatic amine and carboxylic acid. Its molecular structure, featuring an electron-donating methoxy group and two versatile functional groups (amine and carboxylic acid), makes it a highly valuable building block in organic synthesis.[2] Its primary applications lie in the manufacturing of high-performance azo dyes and pigments.[2][3] Furthermore, it serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), including the tyrosine kinase inhibitor Bosutinib, and in the development of advanced polymers.[4] The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes, which this guide aims to elucidate.

Primary Synthetic Pathway: From 4-Methoxybenzoic Acid

The most established and widely implemented synthesis of this compound commences with the commercially available 4-methoxybenzoic acid (p-anisic acid). This pathway involves a two-step process: electrophilic nitration followed by the reduction of the nitro intermediate.

Caption: Overview of the primary synthesis route.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The foundational step is the electrophilic nitration of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the carboxylic acid group, nitration predominantly occurs at the position ortho to the methoxy group (position 3).

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (dinitration) and other side reactions, ensuring higher yield and purity of the desired mononitrated product.

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 4-methoxybenzoic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.

-

Addition: Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the solid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude 4-methoxy-3-nitrobenzoic acid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to light yellow crystalline powder. A typical yield for this reaction is in the range of 70-85%.[5]

Step 2: Synthesis of this compound via Reduction

The reduction of the nitro group in 4-methoxy-3-nitrobenzoic acid to an amino group is the final and critical step. Several methods are available, with catalytic hydrogenation being the most common in modern synthesis due to its efficiency and cleaner reaction profile.

This is the preferred method for both laboratory and industrial scales due to high yields, selectivity, and the generation of water as the only byproduct.[6][7]

Causality of Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C, typically 5-10 wt%) is the catalyst of choice.[8] It provides a high surface area for the reaction and is highly efficient in activating molecular hydrogen. Platinum-based catalysts can also be used.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using donors like ammonium formate or hydrazine can be employed, which may be more convenient for smaller scale laboratory settings as it avoids the need for high-pressure equipment.[9]

-

Solvent: A polar solvent that can dissolve the starting material, such as methanol, ethanol, or ethyl acetate, is typically used.[9]

-

Safety: Catalytic hydrogenation with Pd/C and H₂ is potentially hazardous. Pd/C can be pyrophoric when dry, and hydrogen gas is highly flammable.[6] Reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment, and the catalyst should be handled with care, typically kept wet.[10]

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd-C

-

Reactor Setup: In a high-pressure autoclave (e.g., a Parr hydrogenator), add 4-methoxy-3-nitrobenzoic acid and a suitable solvent (e.g., methanol).[9]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).[9]

-

Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas three to five times to remove any oxygen.[9]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.[9]

-

Completion and Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with the solvent at all times to prevent ignition.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford a cream to pale brown powder.

Before the widespread adoption of catalytic hydrogenation, chemical reduction using metals in acidic media was common. This method is still viable for laboratory-scale synthesis if high-pressure equipment is unavailable.

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective reducing agent for aromatic nitro compounds.[11] The tin metal acts as the electron donor in the acidic medium.

-

Work-up: The work-up involves basification to precipitate tin hydroxides, which can sometimes make product isolation more complex compared to catalytic hydrogenation.

Experimental Protocol: Reduction using SnCl₂/HCl

-

Reaction Setup: In a round-bottom flask, suspend 4-methoxy-3-nitrobenzoic acid in concentrated hydrochloric acid.

-

Cooling: Cool the mixture in an ice bath to 0 °C.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

-

Reaction: After the addition, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., reflux for 1 hour) until the reaction is complete (monitored by TLC).[11]

-

Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the tin salts. The filtrate contains the product.

-

Purification: Acidify the filtrate with a dilute acid (e.g., acetic acid or HCl) to its isoelectric point (around pH 4-5) to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.

Alternative Synthetic Routes

While the reduction of 4-methoxy-3-nitrobenzoic acid is the most common route, other pathways have been considered, often starting from more highly functionalized natural products or related intermediates.

From Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Vanillic acid is a naturally occurring compound and an attractive starting material from a green chemistry perspective.[12] The synthesis from vanillic acid would require the introduction of an amino group at position 3. A plausible route involves nitration followed by reduction.

-

Nitration of Vanillic Acid: Nitration of vanillic acid would yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

-

Reduction: Subsequent reduction of the nitro group would yield 3-amino-4-hydroxy-5-methoxybenzoic acid, not the target molecule.

A direct amination is challenging. Therefore, a more viable, albeit longer, route would be:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of vanillic acid would first need to be protected (e.g., as a methyl or benzyl ether).

-

Nitration: Nitration of the protected vanillic acid.

-

Reduction: Reduction of the nitro group.

-

Deprotection: Removal of the protecting group.

This multi-step process makes it less efficient than starting from 4-methoxybenzoic acid.

From 3-Amino-4-hydroxybenzoic Acid

Another potential starting material is 3-amino-4-hydroxybenzoic acid. The synthesis would involve a selective O-methylation of the phenolic hydroxyl group.

Causality of Experimental Choices:

-

Methylating Agent: Reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃ or NaOH) could be used.

-

Selectivity: A key challenge is achieving selective O-methylation without N-methylation of the more nucleophilic amino group. This often requires protection of the amino group (e.g., through acylation) prior to methylation, followed by deprotection, adding steps to the overall synthesis. A one-step synthesis of the methyl ester of 3-amino-4-hydroxybenzoic acid has been reported using trimethylsilyl chloride (TMSCl) in methanol.[13]

Comparative Analysis and Data Presentation

The choice of synthetic route depends on factors such as scale, available equipment, cost, and safety considerations.

| Parameter | Route 1: From 4-Methoxybenzoic Acid | Route 2: From Vanillic Acid | Route 3: From 3-Amino-4-hydroxybenzoic Acid |

| Starting Material | 4-Methoxybenzoic Acid | Vanillic Acid | 3-Amino-4-hydroxybenzoic Acid |

| Number of Steps | 2 | 3-4 (with protection) | 2-3 (with protection) |

| Key Transformations | Nitration, Reduction | Protection, Nitration, Reduction, Deprotection | Protection, Methylation, Deprotection |

| Typical Overall Yield | High (60-80%) | Moderate | Moderate |

| Process Scalability | Excellent | Fair | Fair |

| Green Chemistry Aspect | Catalytic hydrogenation is a green step. | Bio-based starting material. | Fewer hazardous reagents than nitration. |

| Primary Advantage | High efficiency, well-established. | Renewable feedstock. | Avoids nitration. |

| Primary Disadvantage | Use of strong acids (HNO₃/H₂SO₄). | Longer route, use of protecting groups. | Selectivity issues, use of protecting groups. |

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the nitration of 4-methoxybenzoic acid followed by the catalytic hydrogenation of the resulting 4-methoxy-3-nitrobenzoic acid. This route is robust, high-yielding, and scalable. While catalytic hydrogenation is a green and atom-economical process, the initial nitration step still relies on the use of hazardous concentrated acids, presenting an area for future process optimization.

Future research may focus on developing greener nitration methods or exploring biocatalytic routes for the direct amination of precursors like vanillic acid, which could offer a more sustainable and safer manufacturing process for this vital chemical intermediate.[5]

References

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

- World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.

- Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (n.d.). Retrieved from a chemical supplier's technical portal.

- Fu, J., et al. (2021).

- ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate synthesis.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.

- BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.

- de Souza, R. O., et al. (2019).

- Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline. (CN105753731A).

- Eureka | Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.

- ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.

- Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

- International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.

- BenchChem. (2025). Preventing dehalogenation during catalytic hydrogenation of nitroaromatics.

- de Souza, R. O., et al. (2019). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking.

- CrystEngComm. (n.d.). Co-crystals and salts of vanillic acid and vanillin with amines. RSC Publishing.

- YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group.

- BenchChem. (2025). a comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid.

- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.

- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid. (CN104356000A).

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics.

- Google Patents. (n.d.). Preparation method of 3-amino-4-hydroxybenzoic acid. (CN105237423A).

- PubMed Central. (2021).

- PubChem. (n.d.). This compound.

- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. (EP 0206635 B1).

- NIST WebBook. (n.d.).

- LookChem. (n.d.). This compound.

- International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.

- Google Patents. (n.d.).

- ePrints Soton. (2023). Green Chemistry.

- Molecules. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

- PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.

- Organic Syntheses. (n.d.).

- Selleck Chemicals. (n.d.). 3-Amino-4-hydroxybenzoic acid.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 3-Amino-4-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzoic Acid

Introduction

This compound, also known as 3-amino-p-anisic acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds.[1][2][3] Its unique trifunctional structure, featuring a carboxylic acid group, an amino group, and a methoxy group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core , offering insights into its structural characteristics, physical and chemical behavior, and spectroscopic profile. The subsequent sections are designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective handling, characterization, and application.

Molecular and Structural Properties

The foundational attributes of this compound are rooted in its molecular structure. These identifiers are crucial for its unambiguous documentation in research and regulatory submissions.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [4][5] |

| Molecular Weight | 167.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 2840-26-8 | [1][4][5] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)N | [5] |

| InChI Key | FDGAEAYZQQCBRN-UHFFFAOYSA-N | [5] |

Physical Properties

The physical state and solubility of a compound are paramount in determining its suitability for various applications, from reaction conditions to formulation development.

| Property | Value | Source |

| Appearance | Cream to pale brown or white to light yellow crystalline powder | [3][6][7] |

| Melting Point | 203.0-210.0 °C | [1][4][6] |

| Solubility | Soluble in water | [1][2][3][4] |

| Density (estimate) | 1.303 g/cm³ | [8] |

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups, influencing its reactivity and stability.

Acidity (pKa)

The predicted pKa of this compound is approximately 4.69.[4][8] This value primarily reflects the acidity of the carboxylic acid group. The presence of the electron-donating amino and methoxy groups on the benzene ring slightly decreases the acidity compared to benzoic acid. Understanding the pKa is critical for designing reaction conditions, developing purification strategies (such as extraction), and predicting its physiological behavior in drug discovery.

Caption: Acid-base equilibrium of this compound.

Stability and Storage

For maintaining its integrity, this compound should be stored at room temperature in a dark place under an inert atmosphere.[4][8] It is incompatible with strong oxidizing agents.[2] Like many benzoic acid derivatives, it may undergo decarboxylation at elevated temperatures.[9]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Proton NMR data is available and provides information on the chemical environment of the aromatic and substituent protons.[5][10][11]

-

¹³C NMR: Carbon NMR spectra are also available, offering insights into the carbon skeleton of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectral data, which can be obtained using techniques like KBr wafer or ATR-IR, is available and helps in identifying the characteristic vibrational frequencies of the functional groups (O-H, N-H, C=O, C-O, C-N).[5][12]

-

UV-Vis Spectroscopy: UV-Visible spectral data is available, which provides information about the electronic transitions within the molecule.[5]

-

Mass Spectrometry: Mass spectral data, typically obtained through GC-MS, is available to determine the mass-to-charge ratio of the molecule and its fragments.[5]

Experimental Protocols

The following protocols outline methodologies for determining key . These are presented as foundational procedures that can be adapted based on available instrumentation and specific research objectives.

Protocol 1: Determination of Aqueous Solubility

This protocol employs a gravimetric method to determine the solubility of this compound in water. The choice of this method is based on its straightforwardness and accessibility in most laboratory settings.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter can also be employed.

-

-

Gravimetric Analysis:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

-

Evaporate the solvent (water) completely in a drying oven at a temperature below the compound's decomposition point (e.g., 80-90 °C).

-

Once a constant weight is achieved, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the container from the final weight.

-

The solubility can then be expressed in g/L or mol/L.

-

Caption: Workflow for determining aqueous solubility.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and enthalpy of fusion. This technique is preferred over traditional melting point apparatus for its quantitative data output.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow at 50 mL/min).

-

-

Data Acquisition:

-

Initiate the temperature program, heating the sample through its melting range. The instrument will record the heat flow difference between the sample and the reference pan as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of this peak is typically taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.

-

Caption: Workflow for DSC analysis.

Applications in Research and Drug Development

This compound is a key starting material and intermediate in various synthetic applications.[1][2]

-

Pharmaceutical Synthesis: It is used in the preparation of bioactive molecules, including VEGFR-2 inhibitors and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors.[1][3]

-

Agrochemicals and Dyestuffs: This compound also finds applications in the synthesis of agrochemicals and organic pigments.[1][4]

The physicochemical properties detailed in this guide are fundamental to its utility in these areas, influencing reaction kinetics, product purity, and the formulation of final products.

Conclusion

This technical guide has provided a detailed examination of the essential . From its fundamental molecular structure to its physical and chemical characteristics and spectroscopic profile, a comprehensive understanding of these properties is crucial for its effective application in research and development. The provided experimental protocols offer a practical framework for the characterization of this versatile chemical intermediate.

References

- This compound - ChemBK. (n.d.).

- This compound. (n.d.). PubChem.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052.

- Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). (n.d.). ResearchGate.

- This compound - LookChem. (n.d.).

- Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.

- A kind of preparation method of 3-amino-4-methoxybenzanilide. (n.d.). Patsnap.

- This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). ResearchGate.

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4. (n.d.). Google Patents.

- DSC thermogram of SA + 4BA complex. (n.d.). ResearchGate.

- Interactions between Benzoic Acid and Magnesium Oxide. (n.d.). Shimadzu (Europe).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15949-15962.

- 3-Methoxybenzoic Acid. (n.d.). PubChem.

- 3-Amino-4-hydroxybenzoic acid. (n.d.). PubChem.

- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (n.d.). ResearchGate.

- 4-Amino-3-methylbenzoic acid. (n.d.). NIST WebBook.

- Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed.

Sources

- 1. This compound CAS#: 2840-26-8 [m.chemicalbook.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 2840-26-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B20669.06 [thermofisher.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(2840-26-8) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(2840-26-8) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-4-methoxybenzoic Acid (CAS: 2840-26-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8), a pivotal building block in contemporary organic and medicinal chemistry. This document delves into its fundamental physicochemical properties, detailed spectroscopic characterization, robust synthesis protocols, and critical applications in the development of targeted therapeutics. Specifically, its role as a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors will be explored in detail. The guide is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile compound in their research and development endeavors.

Core Compound Profile

This compound, also known as 3-amino-p-anisic acid, is a substituted aromatic carboxylic acid.[1][2] Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a methoxy group on a benzene ring, makes it a highly valuable and reactive intermediate in multi-step organic synthesis.[3][4]

Physicochemical Properties

The compound is typically a white to light yellow crystalline powder.[5] Its physical and chemical characteristics are summarized in the table below, providing a foundational understanding for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2840-26-8 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 208-210 °C (lit.) | [5] |

| Solubility | Soluble in water. | [5] |

| Appearance | White to light yellow crystal powder. | [5] |

| IUPAC Name | This compound | [2] |

| InChI Key | FDGAEAYZQQCBRN-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Accurate identification and purity assessment of this compound are crucial for its successful application. The following sections detail its characteristic spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of the molecule. The spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons. A representative spectrum can be found on SpectraBase.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides insight into the carbon framework of the molecule, with distinct signals for each of the eight carbon atoms.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy and carboxylic acid groups.[2]

Mass spectrometry provides the exact mass of the molecule, confirming its molecular formula. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight.[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzoic acid.[7] This transformation is typically achieved through catalytic hydrogenation.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust method for the synthesis of this compound from 4-methoxy-3-nitrobenzoic acid.

Materials:

-

4-Hydroxy-3-nitrobenzoic acid

-

Concentrated Hydrochloric Acid

-

Distilled Water

-

5% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

Procedure:

-

To a suitable reaction vessel, add 4-hydroxy-3-nitrobenzoic acid, concentrated hydrochloric acid, distilled water, and 5% palladium on carbon.[8]

-

Heat the reaction mixture to 95°C with vigorous stirring.[8]

-

Introduce hydrogen gas into the reaction mixture.[8]

-

Upon completion of the reaction (monitored by TLC or other appropriate analytical techniques), cool the reaction to room temperature under a nitrogen atmosphere.[8]

-

Recover the catalyst by filtration.[8]

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction.[7]

-

Hydrogen Gas (H₂): This is the reducing agent that, in the presence of the catalyst, reduces the nitro group to an amine.[7]

-

Heating: The reaction is heated to increase the reaction rate and ensure complete conversion.

Reaction Mechanism: Catalytic Hydrogenation of the Nitro Group

The catalytic hydrogenation of a nitro group to an amine on a palladium surface is a complex multi-step process. A simplified representation of the mechanism is as follows:

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

The reaction proceeds through the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine intermediate, and finally to the desired amine.[9]

Applications in Drug Development

This compound is a critical starting material for the synthesis of various pharmacologically active molecules. Its ability to undergo reactions at the amine and carboxylic acid functionalities allows for its incorporation into diverse molecular scaffolds.[4]

Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][10] Inhibitors of VEGFR-2 are therefore a significant class of anti-cancer agents. This compound serves as a precursor for the synthesis of various VEGFR-2 inhibitors.[10][11]

A common strategy involves the amide coupling of this compound with another aromatic amine, followed by further functionalization to yield the final inhibitor.

Caption: General synthetic pathway for VEGFR-2 inhibitors using this compound.

This protocol outlines a general procedure for the amide coupling reaction.

Materials:

-

This compound

-

Aniline derivative

-

Coupling agent (e.g., phosphorus trichloride, thionyl chloride)[1][12]

Procedure:

-

In a reaction vessel, dissolve 3-nitro-4-chlorobenzoic acid (a precursor to this compound in some syntheses) and the aniline derivative in the solvent.[1][12]

-

After the addition is complete, increase the temperature to 100°C and maintain for a specified time (e.g., 2 hours).[1][12]

-

Isolate the product by filtration and purify as necessary.

Causality Behind Experimental Choices:

-

Coupling Agent: Reagents like phosphorus trichloride or thionyl chloride activate the carboxylic acid, facilitating nucleophilic attack by the aniline.[1][12]

-

Solvent: A non-reactive, high-boiling solvent like chlorobenzene is suitable for this reaction.[1][12]

-

Heating: The reaction requires elevated temperatures to proceed at a reasonable rate.

Synthesis of Dihydroisoquinoline Tubulin Polymerization Inhibitors

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division.[13] Inhibitors of tubulin polymerization are effective anti-cancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[14] this compound is a key building block in the synthesis of certain dihydroisoquinoline-based tubulin polymerization inhibitors.[14]

The synthesis of these inhibitors often involves the Bischler-Napieralski reaction, a key cyclization step to form the dihydroisoquinoline core.[14][15]

Caption: General synthetic pathway for dihydroisoquinoline-based tubulin inhibitors.

This protocol describes the key cyclization step.

Materials:

-

N-acyl-β-arylethylamine (derived from this compound)

-

Dehydrating agent/Lewis acid (e.g., POCl₃, P₂O₅)[14]

-

Solvent (e.g., acetonitrile)[14]

Procedure:

-

Dissolve the N-acyl-β-arylethylamine in the solvent.

-

Add the dehydrating agent (e.g., POCl₃).[14]

-

Heat the mixture under reflux for a specified time (e.g., 4 hours).[14]

-

Remove the solvent by evaporation.

-

Work up the reaction mixture to isolate the crude product.

-

Purify the product by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Dehydrating Agent/Lewis Acid: Reagents like phosphorus oxychloride (POCl₃) activate the amide carbonyl for intramolecular electrophilic aromatic substitution, leading to cyclization and dehydration to form the dihydroisoquinoline ring.[15]

-

Reflux: The reaction requires heating to overcome the activation energy for the cyclization.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its versatile reactivity, stemming from its three distinct functional groups, allows for its incorporation into a wide range of molecular architectures. This guide has provided an in-depth overview of its properties, synthesis, and critical applications in the development of targeted cancer therapeutics. The detailed protocols and mechanistic insights are intended to empower researchers to confidently and effectively utilize this valuable compound in their pursuit of novel drug candidates.

References

- Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. (URL: [Link])

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P

- A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | P

- Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC - NIH. (URL: [Link])

- This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- This compound | C8H9NO3 | CID 17823 - PubChem - NIH. (URL: [Link])

- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (URL: [Link])

- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])

- Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymeriz

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (URL: [Link])

- VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - NIH. (URL: [Link])

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- (a) Hydrogenation reaction of 4-methoxy-nitrobenzene to...

- Discovery of new VEGFR-2 inhibitors based on bis([1][3][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (URL: [Link])

- ChemInform Abstract: Synthesis and Biological Evaluation of 1-Phenyl-1,2,3,4-dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors.

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P

- (PDF) 3-[N-(4-Methoxybenzyl)

- 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])

- Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (URL: [Link])

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32 - ResearchG

- US3882171A - Hydrogenation of nitrobenzoic acids - Google P

- Characterization and Spectroscopic Study of 4- (4-Nitro Benzene Azo)

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (URL: [Link])

- An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design - Research Journal of Pharmacy and Technology. (URL: [Link])

Sources

- 1. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 2. This compound | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. srinichem.com [srinichem.com]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 13. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

3-Amino-4-methoxybenzoic acid IUPAC name

An In-depth Technical Guide to 3-Amino-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its significant applications in the synthesis of pharmaceuticals, dyes, and pigments, with a focus on its role as a versatile building block in organic chemistry. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and practical insights.

Introduction: The Versatility of a Substituted Benzoic Acid Derivative

This compound, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, provides multiple reactive sites. This trifunctional nature makes it an exceptionally valuable intermediate for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a key starting material for the development of various therapeutic agents. Its utility also extends to the dye and pigment industry, where it is a precursor to high-performance colorants.[1] This guide aims to provide a deep dive into the scientific and technical aspects of this compound, empowering researchers to leverage its full potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Chemical Identity

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Amino-p-anisic acid, 5-Carboxy-2-methoxyaniline[2][3]

-

CAS Number: 2840-26-8[2]

-

Molecular Formula: C₈H₉NO₃[2]

-

Molecular Weight: 167.16 g/mol [2]

Physicochemical Data

| Property | Value | Source |

| Melting Point | 208-210 °C | [3][4] |

| Appearance | Cream to pale brown powder | [5] |

| Solubility | Soluble in water | [3][4] |

| Density | ~1.303 g/cm³ | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 4-methoxy-3-nitrobenzoic acid. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

Synthesis Workflow

The following diagram illustrates the key steps in a common laboratory-scale synthesis of this compound.

Caption: A workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established synthetic methods.[4]

-

Reaction Setup: To a solution of 4-methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol) in ethanol (150 ml), add 10% palladium on carbon catalyst (0.5 g).

-

Hydrogenation: Stir the mixture vigorously under a stream of hydrogen gas for 5.5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Catalyst Removal: Upon completion of the reaction, remove the palladium-carbon catalyst by filtration through a pad of celite.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting residue by column chromatography using a hexane/ethyl acetate (3/1) eluent system to yield this compound as colorless crystals (Expected yield: ~99%).

-

Characterization: Confirm the identity and purity of the product using ¹H-NMR and mass spectrometry.

Applications in Scientific Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in several areas of chemical synthesis.

Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical agents. It is utilized in the preparation of VEGFR-2 inhibitors, which are crucial in cancer therapy, and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important class of anti-cancer drugs.[4] Benzoic acid derivatives, in general, are significant in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs.[7]

Dyes and Pigments

This compound serves as an important raw material and intermediate in the synthesis of dyestuffs and agrochemicals.[5] It is a precursor for creating complex dyes and pigments, contributing to vibrant and stable colorants for textiles, paints, inks, and plastics.[1] For instance, it is a known intermediate in the production of certain Pigment Red series colorants.[1]

The following diagram illustrates the relationship between this compound and its downstream applications.

Caption: Applications of this compound in various industries.

Safety and Handling

Proper handling of all laboratory chemicals is paramount to ensuring a safe research environment.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a versatile and valuable chemical intermediate. Its trifunctional nature allows for a broad range of chemical transformations, making it a cornerstone in the synthesis of numerous high-value products, from life-saving pharmaceuticals to vibrant industrial pigments. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and its key applications, offering a solid foundation for researchers and developers working with this important compound.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17823, this compound.

- ChemBK (2024). This compound.

- Glory Chem (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.

- Google Patents (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Patsnap (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide.

- LookChem (n.d.). This compound.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate.

- Google Patents (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

- Srini Chem (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 2840-26-8 [chemicalbook.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. lookchem.com [lookchem.com]

- 7. srinichem.com [srinichem.com]

solubility of 3-Amino-4-methoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-4-methoxybenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 2840-26-8), an important intermediate in organic synthesis and drug development.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a range of organic molecules, including pharmaceuticals and dyestuffs.[1] It serves as a reactant or reagent in the preparation of targeted therapeutic agents, such as VEGFR-2 inhibitors and tubulin polymerization inhibitors.[1] The compound's utility in these synthetic pathways is directly linked to its solubility in various reaction media. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, purification, and the development of suitable formulations.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Melting Point | 208-210 °C | [2][4] |

| pKa (Predicted) | 4.69 ± 0.10 | [4] |

| XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Theoretical Framework: Factors Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid phase and the dissolved state. This equilibrium is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Intermolecular Forces

The molecular structure of this compound is central to its solubility characteristics. It is a substituted benzoic acid with three key functional groups: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy group (-OCH₃).

Caption: Molecular structure of this compound.

These functional groups dictate the compound's ability to engage in various intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. This suggests that this compound will exhibit favorable solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The polar functional groups create a significant molecular dipole, promoting solubility in polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which can facilitate dissolution in less polar or nonpolar solvents, although this is a weaker interaction compared to hydrogen bonding.

Solvent Properties

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity: Polar solvents will more effectively solvate the polar functional groups of the molecule.

-

Dielectric Constant: A higher dielectric constant helps to overcome the lattice energy of the solid crystal by reducing the electrostatic attraction between solute molecules.

-

Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding with the solute will generally exhibit higher solubilizing power.

Experimental Determination of Solubility: A Practical Guide

Due to the limited availability of published quantitative data, an experimental approach is necessary. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a liquid.[5][6]

The Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

-

-

Quantification of Solute:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically recorded. The following table provides a template for organizing and presenting the results.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | 32.7 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 4.3 | 24.5 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 5.1 | 20.7 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | 6.02 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | 9.08 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 2.4 | 2.38 | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Directions

This guide has outlined the theoretical considerations and a robust experimental protocol for determining the . By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is essential for advancing the use of this compound in pharmaceutical and chemical synthesis. Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures, as well as investigating the impact of pH on its aqueous solubility. Such data will be invaluable for the rational design of crystallization processes, formulation development, and predictive modeling of its behavior in various chemical environments.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

- This compound - LookChem. (n.d.). LookChem. [Link]

- This compound | C8H9NO3 | CID 17823 - PubChem. (n.d.).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012). Semantic Scholar. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

Sources

Technical Guide: A Comprehensive Analysis of the Melting Point of 3-Amino-4-methoxybenzoic Acid

This guide provides an in-depth examination of the melting point of 3-Amino-4-methoxybenzoic acid, a critical physical constant for researchers, scientists, and professionals in drug development. Moving beyond a simple data point, we will explore the theoretical underpinnings, experimental best practices, and the logic of interpretation that elevate melting point determination from a routine measurement to a powerful analytical tool for identity confirmation and purity assessment.

Introduction: The Significance of this compound

This compound (also known as 3-Amino-p-anisic acid) is a valuable substituted benzoic acid derivative.[1][2] Its molecular structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in various synthetic applications. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4][5][6] Notably, it is used as a reactant in the preparation of VEGFR-2 inhibitors and tubulin polymerization inhibitors, highlighting its relevance in medicinal chemistry and drug discovery.[3][5]

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is paramount. The melting point is a fundamental, yet highly sensitive, physical property that serves as a primary indicator of a compound's integrity.

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties of this compound provides the necessary context for its analysis.

| Property | Value | Source(s) |

| CAS Number | 2840-26-8 | [1][3][7] |

| Molecular Formula | C₈H₉NO₃ | [1][3][7] |

| Molecular Weight | 167.16 g/mol | [1][3][8] |

| Appearance | White to cream or pale brown crystalline powder | [4][5][8] |

| Melting Point Range | 203.0 - 210.0 °C | [3][4][5][7][9] |

| Solubility | Soluble in water | [3][5][6][7] |

The reported melting point for this compound consistently falls within the 203-210 °C range.[3][4][5][7][9] This relatively high melting point can be attributed to strong intermolecular forces, primarily hydrogen bonding facilitated by the carboxylic acid and amino groups, which require significant thermal energy to overcome the crystalline lattice structure.

The Science of Melting Point: More Than Just a Number

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1 °C. This sharpness is a hallmark of purity.

The presence of even small amounts of miscible impurities disrupts the uniform crystalline lattice. This disruption weakens the intermolecular forces holding the molecules together, resulting in two observable phenomena:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., >2 °C).[10][11]

Therefore, an experimentally determined melting point that is both depressed and broad compared to the literature value is a strong indication of an impure sample.[11]

Authoritative Protocol: High-Precision Melting Point Determination

This protocol outlines a self-validating methodology for determining the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure scientific rigor.

Step 1: Sample Preparation

-

Action: Place a small amount of the this compound sample on a clean, dry watch glass. If the crystals are not fine, gently crush them to a fine powder using a spatula.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for an accurate and sharp melting point reading.[11]

Step 2: Capillary Tube Loading

-

Action: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Rationale: An excessive amount of sample will cause a temperature gradient within the sample itself, leading to a broadened melting range.[11]

-

Action: Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom.

-

Rationale: Tightly packing the sample eliminates air pockets and ensures that the entire sample melts simultaneously when the correct temperature is reached.[12]

Step 3: Instrumental Analysis

-

Action (Rapid Scan): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to obtain a quick, approximate melting range. Let the apparatus cool significantly before the next step.

-

Rationale: This initial scan prevents time wastage by quickly identifying the approximate melting temperature. A sample should never be re-melted for an accurate reading, as decomposition can occur.[11][12]

-

Action (Precision Scan): Using a fresh sample in a new capillary, set the starting temperature to at least 20 °C below the approximate melting point found in the rapid scan. Set the heating rate to a slow ramp (1-2 °C/minute).

-

Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the melting transition.[11][12]

Step 4: Data Recording

-

Action: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts completely.

-

-

Rationale: The recorded melting range is T₁ - T₂. This range, not a single point, provides the crucial information about the sample's purity.[10][11]

Experimental Workflow Diagram

Caption: Workflow for precise melting point determination.

Interpreting the Data: Identity and Purity Confirmation

The power of melting point analysis lies in its combined use with an authentic reference standard. The mixed melting point technique is a definitive method for identity confirmation.

The Logic:

-

If you have an unknown sample "X" that you suspect is this compound, you determine its melting point.

-

You then mix sample "X" thoroughly with an equal amount of a known, pure sample of this compound (the "authentic standard").

-

You determine the melting point of this mixture.

Possible Outcomes:

-

No Depression or Broadening: If the mixture melts at the same sharp temperature as the authentic standard, it confirms that sample "X" is indeed this compound. In this scenario, you have simply added more of the same pure compound.

-

Depression and Broadening: If the mixture melts at a lower and broader range, it proves that sample "X" is not this compound. The authentic standard is acting as an impurity in sample "X", and vice-versa, causing the classic melting point depression.[11]

Mixed Melting Point Logic Diagram

Caption: Decision logic for the mixed melting point technique.

Conclusion

The melting point of this compound, cited in the literature as 203-210 °C, is a fundamental parameter for its identification and quality control.[3][4][5][7][9] A sharp melting range within this window is indicative of high purity. Any deviation, specifically a depression and broadening of the range, strongly suggests the presence of impurities. The rigorous application of the described experimental protocol, including the mixed melting point technique, provides researchers and drug development professionals with a scientifically sound, reliable, and cost-effective method to validate the integrity of this critical chemical intermediate, ensuring the success of subsequent synthetic endeavors.

References

- This compound, ChemBK. [Link]

- This compound | C8H9NO3 | CID 17823, PubChem - NIH. [Link]

- Experiment 1 - Melting Points, University of Colorado Denver. [Link]

- Experiment (1) Determination of Melting Points, University of Technology, Iraq. [Link]

- Experiment-1 Aim - To determine the melting point of given solid substance, Course Hero. [Link]

- Exp 1 - Melting Points, University of Wisconsin-River Falls. [Link]

Sources

- 1. This compound | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2840-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound CAS#: 2840-26-8 [m.chemicalbook.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 2840-26-8 [chemicalbook.com]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. community.wvu.edu [community.wvu.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

1H NMR spectrum of 3-Amino-4-methoxybenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-4-methoxybenzoic acid

Introduction: The Molecule and the Method

This compound (IUPAC Name: this compound) is a substituted aromatic carboxylic acid with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a benzene ring functionalized with an amino (-NH₂), a methoxy (-OCH₃), and a carboxylic acid (-COOH) group, makes it a versatile building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] Specifically, ¹H NMR provides exquisitely detailed information about the chemical environment, connectivity, and population of hydrogen atoms (protons) within a molecule. This guide will deconstruct the ¹H NMR spectrum of this compound, correlating each signal to its specific structural origin.

Molecular Structure and Predicted Proton Environments

The chemical structure of this compound dictates the features of its ¹H NMR spectrum. The arrangement of the three substituents on the benzene ring creates three distinct aromatic proton environments, alongside the protons of the functional groups themselves.

Caption: Structure of this compound with unique protons labeled.

The electronic nature of the substituents is critical for predicting chemical shifts:

-

-COOH (Carboxylic Acid): A meta-director and a strong electron-withdrawing group (EWG) through both induction and resonance. It deshields ortho and para protons.

-

-OCH₃ (Methoxy): An ortho, para-director and a strong electron-donating group (EDG) through resonance, while being weakly electron-withdrawing by induction. It shields ortho and para protons.

-

-NH₂ (Amino): An ortho, para-director and a very strong electron-donating group (EDG) through resonance. It strongly shields ortho and para protons.

Spectral Analysis: A Predictive Approach

Based on the structure and electronic effects, a detailed prediction of the ¹H NMR spectrum can be formulated. The following table summarizes the expected signals.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Splitting |